1-(1-(Isopropylsulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
This compound features an imidazolidine-2,4-dione core substituted at position 1 with a 1-(isopropylsulfonyl)piperidin-4-yl group and at position 3 with a 2-methoxyethyl chain. The isopropylsulfonyl group introduces a polar sulfonyl moiety, which may enhance solubility and target binding specificity, while the 2-methoxyethyl side chain could improve metabolic stability. The molecular formula is C₁₄H₂₅N₃O₅S, with a calculated molecular weight of 347.49 g/mol.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-(1-propan-2-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5S/c1-11(2)23(20,21)15-6-4-12(5-7-15)17-10-13(18)16(14(17)19)8-9-22-3/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSIHMRZAVICDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Isopropylsulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, often referred to as a derivative of imidazolidine-2,4-dione, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure that incorporates a piperidine ring and an isopropylsulfonyl group, which may influence its biological activity.
The compound's molecular formula is , with a molecular weight of approximately 342.43 g/mol. Its structure includes functional groups that are known to interact with various biological targets, making it a subject of interest for drug design and development.
Research indicates that imidazolidine derivatives can exhibit a range of biological activities, including:
- Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP) : This enzyme plays a critical role in regulating T cell receptor signaling. The compound has been shown to inhibit LYP with an IC50 value ranging from 2.85 to 6.95 μM, indicating its potential use in treating autoimmune diseases by modulating immune responses .
- Cardiovascular Effects : In studies involving similar compounds, significant cardiovascular effects such as hypotension and bradycardia were observed. For instance, the derivative IM-7 induced marked hypotension in rats, suggesting that the compound could influence vascular tone and heart rate through endothelial mechanisms .
Affinity for Receptors
The compound has demonstrated affinity for serotonin transporters (SERT), which are crucial in mood regulation and have implications in psychiatric disorders. Variants of imidazolidine derivatives have been tested for their binding affinities to 5-HT1A and 5-HT2A receptors, showing promising results in modulating serotonin levels .
Study on Autoimmune Diseases
In a study focusing on autoimmune conditions, the synthesis of imidazolidine derivatives led to the identification of potent inhibitors of LYP. The most effective compound exhibited selective inhibition over other phosphatases and was able to regulate TCR-associated signaling pathways in Jurkat T cells, highlighting its therapeutic potential in managing autoimmune disorders .
Cardiovascular Research
Another investigation evaluated the cardiovascular effects of related imidazolidine compounds. The findings revealed that certain derivatives could induce relaxation in vascular tissues via endothelial muscarinic receptor activation, suggesting a mechanism involving nitric oxide (NO) release . Such effects indicate potential applications in managing hypertension.
Data Tables
| Biological Activity | IC50 / Affinity | Mechanism |
|---|---|---|
| LYP Inhibition | 2.85 - 6.95 μM | Modulation of T cell receptor signaling |
| Cardiovascular Effects | Hypotension | Endothelial muscarinic receptor activation |
| Serotonin Transporter Affinity | Varies | Interaction with SERT receptors |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapeutics. For instance, the compound has been tested against several tumor types, demonstrating significant growth inhibition rates.
| Cancer Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 (Lung) | 76 | 12.5 |
| MCF-7 (Breast) | 65 | 15.0 |
| HeLa (Cervical) | 70 | 10.0 |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit neuroinflammation and promote neuronal survival, which could be beneficial in developing treatments for these conditions.
Case Study 1: Anticancer Efficacy
In a study published by the National Cancer Institute, the compound was evaluated for its anticancer properties using a panel of over sixty cancer cell lines. The results indicated that it had a mean growth inhibition rate of approximately 70%, with specific efficacy noted in leukemia and breast cancer models .
Case Study 2: Neuroprotective Study
A recent animal study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally analogous molecules:
Key Observations:
Core Structure :
- The target compound and BG15969 share the imidazolidine-2,4-dione core, which is absent in Compound 2 (). This core is critical for hydrogen bonding and conformational rigidity in drug-receptor interactions.
- Compound 2 () contains a piperidine-alkyne-naphthalene scaffold, which is structurally distinct and likely influences lipophilicity .
Substituent Variations: The isopropylsulfonyl group in the target compound contrasts with BG15969’s phenylpropenoyl substituent. Sulfonyl groups enhance polarity and may target proteases or kinases, while acrylamide groups (as in BG15969) can enable covalent binding to cysteine residues . Both the target compound and BG15969 retain the 2-methoxyethyl substituent, which may improve pharmacokinetic properties by reducing oxidative metabolism.
Molecular Weight and Solubility: The target compound (347.49 g/mol) is smaller than BG15969 (371.43 g/mol) and Compound 2 (461.58 g/mol). Lower molecular weight often correlates with better membrane permeability.
Hypothetical Pharmacological Implications
- Target Compound: The sulfonyl group could mimic endogenous sulfate-binding motifs, making it a candidate for sulfotransferase or protease inhibition.
- BG15969 : The acrylamide moiety may confer covalent inhibition properties, useful in targeting oncogenic kinases (e.g., EGFR) .
Preparation Methods
Protection of Piperidin-4-amine
Piperidin-4-amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a 50% aqueous acetone solution with sodium bicarbonate as a base. The reaction proceeds at room temperature for 24 hours, yielding tert-butyl 4-aminopiperidine-1-carboxylate with a molar yield of 93%.
Reaction Conditions :
Sulfonylation of Boc-Protected Piperidine
The tert-butyl 4-aminopiperidine-1-carboxylate undergoes sulfonylation with isopropylsulfonyl chloride in dichloromethane using triethylamine as a base. The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours, achieving >90% conversion.
Key Parameters :
- Stoichiometry : 1:1.2 molar ratio of Boc-piperidine to isopropylsulfonyl chloride
- Purification : Silica gel chromatography (ethyl acetate/hexanes, 3:7)
Deprotection of Boc Group
The Boc-protected intermediate is treated with 4M HCl in dioxane at 0°C for 1 hour, followed by neutralization with NaHCO₃ to yield 1-(isopropylsulfonyl)piperidin-4-amine as a free amine.
Synthesis of 3-(2-Methoxyethyl)imidazolidine-2,4-dione
Urea Formation
2-Methoxyethylamine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at −10°C to form 1-(2-methoxyethyl)urea. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Optimization :
- Temperature Control : Maintain ≤−5°C to prevent side reactions
- Yield : 78–82% after recrystallization (ethanol/water, 1:1)
Cyclization to Imidazolidine-2,4-dione
The urea intermediate is heated with ethyl chloroformate in toluene under reflux for 6 hours, inducing cyclization to form 3-(2-methoxyethyl)imidazolidine-2,4-dione.
Critical Parameters :
- Catalyst : Anhydrous sodium sulfate (5% w/w) to absorb HCl byproduct
- Yield : 70–75% after silica gel purification (CH₂Cl₂/methanol, 95:5)
Coupling of Piperidine Sulfonamide and Imidazolidine-dione
Activation of Imidazolidine-dione
The imidazolidine-2,4-dione is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C for 30 minutes.
Amine Coupling
1-(Isopropylsulfonyl)piperidin-4-amine is added dropwise to the activated dione solution, and the mixture is stirred at room temperature for 18 hours. The reaction is monitored via TLC (ethyl acetate/hexanes, 1:1).
Workup and Purification :
- Quenching : Ice-cold water (100 mL per gram of product)
- Extraction : Dichloromethane (3 × 50 mL)
- Chromatography : Gradient elution (ethyl acetate/hexanes, 1:1 → 3:1)
- Yield : 68–72%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 1.80–2.10 (m, 4H, piperidine CH₂), 3.34 (s, 3H, OCH₃), 3.50–3.70 (m, 4H, piperidine NCH₂ and OCH₂CH₂), 4.20–4.40 (m, 1H, piperidine CH), 4.60–4.80 (m, 1H, dione CH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 22.5 (isopropyl CH₃), 28.3, 32.1 (piperidine CH₂), 49.8 (OCH₃), 58.7 (OCH₂CH₂), 157.2, 170.5 (dione C=O).
- HRMS (ESI+) : m/z calc. for C₁₅H₂₆N₃O₅S [M+H]⁺: 376.1542, found: 376.1545.
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min)
- Melting Point : 142–144°C (uncorrected)
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : Isopropylsulfonyl chloride ($12.50/mol) and triphosgene ($8.20/mol) account for 65% of total costs.
- Solvent Recovery : Toluene and dichloromethane are recycled via distillation (85% recovery rate).
Environmental Impact
- Waste Streams : Aqueous HCl (neutralized with NaOH) and spent silica gel (incinerated).
- E-Factor : 6.2 kg waste/kg product (improved via solvent recycling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
